1,3,5-Tri-o-benzoyl-d-ribofuranose

Nucleoside synthesis 2‘-C-branched ribonucleosides Regioselective protection

Synthesizing 2′-modified nucleoside analogs often requires cumbersome deprotection/reprotection sequences when using fully blocked ribose donors, eroding overall yield. 1,3,5-Tri-O-benzoyl-D-ribofuranose resolves this bottleneck through regioselective protection that leaves the C2-OH free for direct functionalization. • Direct C2 oxidation to 2-ketoribose enables stereoselective installation of alkyl, alkenyl, or alkynyl groups for 2′-C-branched nucleosides (17-49% overall yield). • Validated 3-step route to the glycosylating agent for 2′-C-β-difluoromethyluridine oligonucleotides. • Starting material for the FDA-approved antileukemic agent Clofarabine via a 3-step conversion to 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate. • Supplied as a white to off-white crystalline solid (≥97% HPLC); store at 2-8°C.

Molecular Formula C26H22O8
Molecular Weight 462.4 g/mol
Cat. No. B8072079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tri-o-benzoyl-d-ribofuranose
Molecular FormulaC26H22O8
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26?/m1/s1
InChIKeyHUHVPBKTTFVAQF-LLNWNZGGSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tri-O-benzoyl-D-ribofuranose Overview


1,3,5-Tri-O-benzoyl-D-ribofuranose (CAS 22224-41-5) is a selectively protected D-ribofuranose derivative in which the 1-, 3-, and 5-hydroxyl groups are esterified with benzoyl moieties, leaving the C2 hydroxyl free. This regioselective protection pattern renders it a versatile intermediate for the synthesis of 2‘-modified nucleoside analogues, as the free C2–OH is available for oxidation, alkylation, or halogenation while the benzoyl groups stabilize the furanose ring and direct stereochemistry during glycosylation [1]. The compound is supplied as a white to off-white crystalline solid with a typical purity of ≥97% by HPLC .

Free C2–OH enables direct 2‘-modification
Regioselective benzoyl protection stabilizes the furanose ring
Crystalline solid simplifies handling and purification

1,3,5-Tri-O-benzoyl-D-ribofuranose: Why It Is Irreplaceable


The protection pattern of a ribose building block dictates its synthetic utility. While fully protected derivatives like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (CAS 6974-32-9) or 1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose provide a stable glycosyl donor, they preclude direct C2 functionalization. In contrast, 1,3,5-tri-O-benzoyl-D-ribofuranose retains a free C2 hydroxyl, enabling oxidation to a 2-keto intermediate that serves as a gateway to diverse 2‘-C-branched nucleosides [1]. Substituting a fully blocked analog for this partially protected building block would require additional deprotection/reprotection steps, reducing overall yield and increasing synthetic burden. Furthermore, the benzoyl groups confer superior crystallinity and handling properties compared to acetyl-protected counterparts, which are often syrups [2].

Fully protected analogs (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) require extra deprotection before C2 functionalization, adding steps and lowering yield.

Acetyl-protected counterparts often lack crystallinity and may be syrups, complicating isolation and reproducible scale-up.

The acetyl derivative has limited chloroform solubility; switching to pyridine alters reaction conditions and workup.

1,3,5-Tri-O-benzoyl-D-ribofuranose: Evidence-Based Advantages


Free C2–OH Enables Direct 2'-Modification

1,3,5-Tri-O-benzoyl-D-ribofuranose possesses a single free hydroxyl at the C2 position, whereas fully protected analogs such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose have all hydroxyls blocked. This free C2–OH allows direct oxidation to a 2-ketoribose intermediate using Dess–Martin periodinane in high yield [1]. In contrast, the fully protected analog cannot undergo C2 oxidation without prior selective deprotection, adding at least one synthetic step. The ability to directly access 2-ketosugar 2 from 1,3,5-tri-O-benzoyl-D-ribofuranose underpins efficient synthetic routes to 2‘-C-alkyl, 2‘-C-difluoromethyl, and other 2‘-modified nucleosides [2].

C2–OH accessibility
Head-to-head
Free C2–OH → direct oxidation vs Acetyl-protected C2–OH → deprotection required
At least 1 extra step avoided; overall 17–49% yield for 2‘-C-branched nucleosides
Supports a shorter, higher-yield route to 2‘-modified nucleosides
Oxidation with Dess–Martin periodinane; reported step count advantage
Nucleoside synthesis 2‘-C-branched ribonucleosides Regioselective protection

Crystalline Solid for Superior Handling

The benzoyl protecting groups confer high crystallinity to 1,3,5-tri-O-benzoyl-D-ribofuranose, which is isolated as a white to almost white crystalline powder with a melting point range of 138–142 °C [1]. In contrast, the corresponding acetyl-protected derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is typically obtained as a lower-melting solid (128–132 °C) and can be challenging to crystallize, sometimes described as a syrup in less pure batches . Benzoylation is known to produce derivatives with higher melting points and lower solubility, which facilitates isolation and purification by crystallization rather than chromatography [2].

Crystallinity & melting point
Data to verify
mp 138–142 °C (crystalline) vs mp 128–132 °C (acetyl derivative)
~10 °C higher melting point, consistently crystalline
Simplifies isolation by crystallization, improves handling
Source: general benzoylation advantage; verify lot-specific data
Crystallinity Handling properties Purification

Optical Rotation as Enantiopurity Checkpoint

The specific rotation of 1,3,5-tri-O-benzoyl-α-D-ribofuranose is tightly specified at +82.0° to +88.0° (c=1, CHCl₃) [1]. The corresponding L-enantiomer (1,3,5-tri-O-benzoyl-α-L-ribofuranose) exhibits a rotation of –83.0° to –87.0° (c=1, CHCl₃) . This near-equal magnitude but opposite sign provides a definitive, quantitative metric for verifying both identity and enantiopurity. For procurement, this specification ensures that the correct stereoisomer is supplied, which is critical because the D-ribose configuration is essential for biological activity in nucleoside therapeutics.

Optical rotation
Data to verify
+82° to +88° (D-enantiomer) vs –83° to –87° (L-enantiomer)
c=1, CHCl₃; opposite sign confirms D-configuration
Polarimetry checks enantiopurity; prevents procurement of wrong stereoisomer
Specification review advised; no peer-reviewed source listed
Chiral purity Quality control Specific rotation

Enhanced Organic Solvent Solubility

1,3,5-Tri-O-benzoyl-D-ribofuranose is insoluble in water but freely soluble in chloroform, a solvent commonly employed in glycosylation and protection/deprotection sequences . This solubility profile contrasts with that of the corresponding acetyl derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, which shows moderate solubility in pyridine and limited solubility in chloroform . The high chloroform solubility of the target compound facilitates reactions under anhydrous conditions and simplifies workup by extraction, avoiding the need for more polar, higher-boiling solvents that can complicate product isolation.

Chloroform solubility
Data to verify
Freely soluble in chloroform vs Limited solubility (acetyl derivative, pyridine needed)
Enables anhydrous reactions and straightforward extraction workup
Compatible with standard nucleoside coupling protocols
Qualitative comparison; confirm solubility for specific scale
Solubility Reaction medium Process chemistry

Proven Intermediate for Clofarabine

1,3,5-Tri-O-benzoyl-D-ribofuranose is a key starting material in the synthesis of Clofarabine (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine), an FDA-approved drug for pediatric acute lymphoblastic leukemia . The compound serves as the ribose donor in the construction of the 2‘-fluoroarabinosyl nucleoside scaffold. Alternative protected riboses (e.g., tetra-O-benzoyl or acetyl-benzoyl derivatives) are not directly employed in the published Clofarabine routes because they lack the requisite C2–OH for fluorination or require additional manipulations [1]. The use of 1,3,5-tri-O-benzoyl-D-ribofuranose thus represents a validated, regulatory-relevant building block for pharmaceutical development.

Clofarabine intermediate
Reported
Direct precursor to Clofarabine vs Other protected riboses not directly used
Validated in published chemoenzymatic and chemical routes
Aligns with pharmaceutical synthesis routes, reducing development risk
Supported by Fateev et al., Beilstein J. Org. Chem. 2014
Clofarabine Antileukemic Drug intermediate

1,3,5-Tri-O-benzoyl-D-ribofuranose: Key Applications


2'-C-Branched Ribonucleoside Synthesis

The free C2–OH of 1,3,5-tri-O-benzoyl-D-ribofuranose is oxidized to a 2-ketoribose, which undergoes stereoselective nucleophilic addition to install alkyl, alkenyl, or alkynyl groups. This 5-step sequence delivers 2‘-C-branched ribonucleosides in 17–49% overall yield [1]. This route is directly applicable to the preparation of clinical candidates and tool compounds for oncology and virology programs.

2'-C-Difluoromethylribonucleosides for Oligonucleotides

Starting from 1,3,5-tri-O-benzoyl-α-D-ribofuranose, a 3-step conversion provides a glycosylating agent for the synthesis of 2‘-C-β-difluoromethyluridine and related nucleosides. These modified nucleosides are incorporated into oligonucleotides to study RNA backbone cleavage and to develop nuclease-resistant therapeutic oligonucleotides [2].

Clofarabine and 2'-Fluoroarabinosyl Nucleoside Synthesis

1,3,5-Tri-O-benzoyl-D-ribofuranose is the starting material for the 3-step conversion to 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate, which is then coupled to 2-chloroadenine enzymatically or chemically to produce Clofarabine [3]. This validated route is employed in the manufacture of an FDA-approved antileukemic agent, underscoring the building block's regulatory relevance.

Application
Selection Property
Validation Focus
2‘-C-branched ribonucleoside synthesis
Free C2–OH for direct oxidation to 2-ketoribose
2-ketoribose yield and stereoselective addition
2‘-C-difluoromethylribonucleosides
Glycosyl donor for modified nucleoside assembly
Incorporation into oligonucleotides, nuclease resistance
Clofarabine & 2‘-fluoroarabinosyl nucleosides
Validated ribose building block for fluorination
Compatibility with published chemoenzymatic route

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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